molecular formula C11H10N4O3 B5970617 methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Cat. No. B5970617
M. Wt: 246.22 g/mol
InChI Key: FCTZWPFQCUXFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazine family of compounds, which are known for their diverse range of applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. This inhibition leads to a decrease in cell growth and proliferation, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate in lab experiments is its ability to inhibit the activity of thymidylate synthase. This makes it a valuable tool for studying the role of this enzyme in cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, there is potential for the development of new derivatives of this compound with improved properties for use in scientific research.

Synthesis Methods

The synthesis of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can be achieved through a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with triphosgene and 1,2,4-triazine-3,5-dione in the presence of a base. Another method involves the reaction of 4-aminobenzoic acid with cyanuric chloride and dimethylformamide. These methods result in the formation of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate as a white crystalline powder.

Scientific Research Applications

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-10(17)7-2-4-8(5-3-7)13-11-14-9(16)6-12-15-11/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZWPFQCUXFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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